Literature review on 2,4-dichlorobenzoic acid esters of vanillin
Literature review on 2,4-dichlorobenzoic acid esters of vanillin
An In-depth Technical Guide to 2,4-Dichlorobenzoic Acid Esters of Vanillin
Authored by: A Senior Application Scientist
Abstract
Vanillin, a principal component of natural vanilla extract, is a widely utilized aromatic compound in the food, cosmetic, and pharmaceutical industries.[1][2] Its inherent biological activities, including antimicrobial and antioxidant properties, make it an attractive scaffold for the development of novel therapeutic agents.[1][3] Chemical modification of vanillin's functional groups presents a strategic approach to enhance its pharmacological profile.[4][5] This guide focuses on the synthesis, characterization, and potential applications of esters derived from vanillin and 2,4-dichlorobenzoic acid. This particular modification is of significant interest as the introduction of a dichlorinated benzene ring, a common moiety in many pharmaceuticals and agrochemicals, can modulate the parent molecule's lipophilicity and electronic properties, potentially leading to enhanced biological efficacy.[6][7][8] This document provides a comprehensive overview for researchers and drug development professionals, detailing the scientific rationale, synthetic protocols, and prospective applications of this class of compounds.
Introduction: The Scientific Rationale
The strategic hybridization of natural product scaffolds with synthetic pharmacophores is a cornerstone of modern drug discovery. Vanillin serves as an ideal starting material due to its safety profile, established biological activities, and reactive phenolic hydroxyl group.[1][5] 2,4-Dichlorobenzoic acid is a synthetic building block frequently employed in the synthesis of compounds with notable biological activity.[7][9]
The esterification of vanillin with 2,4-dichlorobenzoic acid yields a novel molecular entity, 4-formyl-2-methoxyphenyl 2,4-dichlorobenzoate. The rationale behind this molecular design is threefold:
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Enhanced Lipophilicity: The addition of the dichlorobenzoyl group increases the overall lipophilicity of the molecule compared to vanillin. This can facilitate improved transport across biological membranes, such as the cell walls of bacteria and fungi, potentially increasing bioavailability and potency.
-
Modulation of Biological Activity: The 2,4-dichloro substitution pattern is a known toxophore in many antimicrobial and herbicidal compounds. Its incorporation may confer or enhance specific biological activities, particularly antifungal and antibacterial properties, which are areas of active research for vanillin derivatives.[10][11][12]
-
Structure-Activity Relationship (SAR) Exploration: Synthesizing this ester allows for the exploration of SARs. By keeping the vanillin core constant and introducing a well-defined synthetic moiety, researchers can systematically probe the impact of this substitution on the compound's overall activity profile.
The logical pathway from the precursor molecules to the potential biological outcome is illustrated below.
Caption: Logical workflow from precursors to potential biological activity.
Synthesis and Characterization
The synthesis of 4-formyl-2-methoxyphenyl 2,4-dichlorobenzoate is typically achieved via esterification of the phenolic hydroxyl group of vanillin. A reliable method involves the conversion of 2,4-dichlorobenzoic acid to its more reactive acid chloride derivative, which then readily reacts with vanillin in the presence of a base.
Synthetic Workflow
The overall two-step process involves the formation of the acyl chloride followed by the esterification reaction.
Caption: Step-by-step workflow for the synthesis of the target ester.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Part A: Synthesis of 2,4-Dichlorobenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,4-dichlorobenzoyl chloride (a liquid) is used directly in the next step.
Part B: Synthesis of 4-formyl-2-methoxyphenyl 2,4-dichlorobenzoate
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In a separate flask, dissolve vanillin (1.0 eq) in anhydrous pyridine (used as solvent and base) and cool the solution to 0 °C in an ice bath.
-
Slowly add the crude 2,4-dichlorobenzoyl chloride (1.1 eq) from Part A to the vanillin solution dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[13]
-
Upon completion, pour the reaction mixture into a beaker containing cold 1M hydrochloric acid (HCl) to neutralize the excess pyridine and precipitate the crude product.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Physicochemical Characterization Data
The identity and purity of the synthesized ester must be confirmed through standard analytical techniques. The following table summarizes the expected data.
| Parameter | Technique | Expected Characteristics |
| Physical State | Visual Inspection | Crystalline solid (e.g., white or off-white) |
| Melting Point | Melting Point Apparatus | A sharp, defined melting point range (e.g., 157-160 °C for the parent acid)[6] |
| FT-IR Spectrum | FTIR Spectroscopy | Disappearance: Broad -OH stretch (~3200-3400 cm⁻¹). Appearance: Strong C=O stretch (ester) at ~1740 cm⁻¹; C=O stretch (aldehyde) at ~1690 cm⁻¹; C-O stretches at ~1250-1100 cm⁻¹.[13][14] |
| Proton NMR | ¹H-NMR Spectroscopy | Signals: Aldehyde proton (~9.8-10.0 ppm), aromatic protons from both rings (~6.9-8.0 ppm), methoxy group singlet (~3.9 ppm). Disappearance of the phenolic -OH signal.[13][14] |
| Carbon NMR | ¹³C-NMR Spectroscopy | Signals: Carbonyl carbons (ester and aldehyde) ~164 ppm and ~191 ppm respectively; Aromatic and methoxy carbons in their expected regions. |
| Mass Spectrum | Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₅H₁₀Cl₂O₄. |
| Solubility | Solubility Test | Expected to be soluble in common organic solvents like DMSO, acetone, and ethyl acetate; poorly soluble in water.[13] |
Potential Biological Activities and Applications
While specific experimental data on 4-formyl-2-methoxyphenyl 2,4-dichlorobenzoate is nascent, a strong inference of its potential bioactivity can be drawn from extensive studies on related vanillin derivatives. The primary application is anticipated to be in the field of antimicrobial and antifungal agents.
Antimicrobial and Antifungal Activity
Vanillin itself exhibits moderate antimicrobial activity against a range of bacteria and fungi.[1][2] Numerous studies have demonstrated that this activity can be significantly enhanced through chemical modification. The synthesis of esters, Schiff bases, and other derivatives often leads to compounds with superior potency.[10][12][15]
-
Mechanism of Action: The enhanced activity of vanillin esters is often attributed to their ability to disrupt cellular membranes. The increased lipophilicity allows the compound to intercalate into the lipid bilayer of microbial cells, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[16] The dichlorophenyl moiety may further contribute by interacting with essential enzymes or proteins within the cell.
-
Supporting Evidence: Studies on other vanillin esters, such as caprylic acid vanillyl ester, have shown potent antibacterial activity against food spoilage bacteria like Bacillus coagulans.[16] Similarly, various vanillin derivatives have shown promising antifungal activity against plant phytopathogenic fungi, with some exhibiting efficacy comparable to commercial fungicides.[4][10][11] Given that 2,4-dichlorobenzyl alcohol is itself a mild antiseptic,[17] its incorporation into the vanillin structure via an ester linkage is a highly logical strategy for developing potent antimicrobial agents.
Detailed Experimental Protocol: Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial potency. The broth microdilution method is a common and reliable technique.
-
Preparation of Stock Solution: Dissolve the synthesized ester in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum: Prepare a suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the broth to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Outlook
The synthesis of 2,4-dichlorobenzoic acid esters of vanillin represents a promising avenue for the development of novel bioactive compounds. By combining a safe, naturally-derived scaffold with a synthetically-derived, halogenated pharmacophore, it is possible to generate new chemical entities with potentially potent antimicrobial and antifungal properties. The straightforward synthesis and the clear scientific rationale make this class of compounds an attractive target for further investigation.
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the synthesized ester against a wide panel of clinically and agriculturally relevant bacteria and fungi.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these compounds exert their antimicrobial effects.
-
SAR Studies: Synthesizing a library of related esters with different substitution patterns on the benzoic acid ring to optimize activity and reduce potential toxicity.
-
In Vivo Efficacy: Advancing the most promising candidates to in vivo models to assess their therapeutic potential in a biological system.
This technical guide provides the foundational knowledge for researchers to embark on the synthesis, characterization, and biological evaluation of these intriguing vanillin derivatives.
References
[10] Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties - PubMed. (2024, December 4). PubMed. [18] Antifungal activity of vanillin and 33 vanillin derivatives against C. neoformans. (n.d.). Semantic Scholar. [4] Eco-Efficient Synthesis and In Vitro Evaluation of Vanillin Derivatives for Antifungal Use against Phytopathogens | ACS Agricultural Science & Technology. (2025, November 4). ACS Publications. [11] Synthesis and antifungal activity of vanillin sulfate derivatives. (n.d.). Chinese Journal of Pesticide Science. [15] Antibacterial and antifungal activities of tobramycin, gentamycin, neomycin and amikacin derivatives, derived from vanillin. (2022, January 15). International Journal of Health Sciences. [5] Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega. (2025, November 21). ACS Publications. [13] Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria - PMC. (2024, November 14). National Center for Biotechnology Information. [14] (PDF) Synthesizing Novel Vanillin-Based Di-Schiff Compounds and Evaluating Their Antibacterial Properties Running title. (2024, June 13). ResearchGate. [6] 2,4-Dichlorobenzoic acid, 98% | 139572-100G | SIGMA-ALDRICH | SLS. (n.d.). SLS. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF'S BASE DERIVATIVES OF VANILLIN ANALOGUE. (2014, February 26). TSI Journals. [7] 2,4-Dichlorobenzoic Acid. (n.d.). Nordmann. [16] Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC. (n.d.). National Center for Biotechnology Information. 2,4-Dichlorobenzoic acid 98 50-84-0. (n.d.). Sigma-Aldrich. [1] Vanillin: A food additive with multiple biological activities. (2025, September 10). ResearchGate. [9] 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (n.d.). PubMed. [8] JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents. (n.d.). Google Patents. [17] Enhancing the antimicrobial activity of 2,4-Dichlorobenzyl alcohol formulations. (n.d.). Benchchem. [2] (PDF) Antimicrobial Activity of Vanillin against Spoilage Microorganisms in Stored Fresh-Cut Mangoes. (2025, December 17). ResearchGate. [3] Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024, December 17). MDPI. [12] The antibacterial activity of vanillin derivative compounds | SciSpace. (2021, June 24). SciSpace.
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